(+)-Emopamil

Calcium channel blockade Phenylalkylamine Stereoselectivity

(+)-Emopamil (R-enantiomer, CAS 101238-50-0) is the definitive inactive stereoisomer for phenylalkylamine studies. Unlike (S)-emopamil, it shows negligible calcium channel antagonism and 13.2-fold lower serotonin S2 receptor affinity (Ki=58 vs 4.4 nM), with zero restoration of postischemic energy metabolism even at 10 µmol/L. Its 2-fold higher brain AUC over (R)-verapamil makes it the superior P-gp PET tracer baseline. Procure this enantiopure control to validate stereospecific pharmacology and dissociate P-gp modulation from calcium channel blockade.

Molecular Formula C23H30N2
Molecular Weight 334.5 g/mol
CAS No. 101238-50-0
Cat. No. B12739726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Emopamil
CAS101238-50-0
Molecular FormulaC23H30N2
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2
InChIInChI=1S/C23H30N2/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21/h4-9,11-14,20H,10,15-18H2,1-3H3/t23-/m1/s1
InChIKeyDWAWDSVKAUWFHC-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 2 b / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Emopamil (CAS 101238-50-0) – Chemical Identity, Class, and Core Differentiation for Procurement


(+)-Emopamil (CAS 101238-50-0) is the (+)-enantiomer of the phenylalkylamine calcium channel blocker emopamil [1]. As a member of the verapamil analog class, it possesses a chiral quaternary carbon center that defines its stereospecific pharmacological profile [2]. Unlike the therapeutically active (S)- or (-)-enantiomer, (+)-emopamil exhibits markedly reduced or absent calcium channel antagonism and serotonin receptor affinity, making it a critical negative control and a tool for probing stereoselective mechanisms in drug transport and neuroprotection research [3].

Why (+)-Emopamil Cannot Be Substituted by Other Emopamil Enantiomers or Verapamil Analogs in Research


Generic substitution with racemic emopamil, the (-)-enantiomer, or other phenylalkylamines like verapamil and gallopamil is not scientifically valid due to profound stereoselectivity in target engagement. (+)-Emopamil is nearly inactive as a calcium channel blocker and serotonin S2 receptor antagonist compared to its (S)-enantiomer and verapamil [1]. This stereochemical discrimination extends to functional outcomes: (+)-emopamil fails to restore postischemic energy metabolism even at 10 µmol/L, while the (-)-enantiomer is fully effective at 1 µmol/L [2]. Furthermore, (+)-emopamil exhibits distinct P-glycoprotein transport kinetics and baseline brain uptake profiles that differ markedly from both its enantiomeric counterpart and structurally related analogs, directly impacting its utility as a tracer and control compound [3].

(+)-Emopamil (CAS 101238-50-0) – Quantitative Evidence of Differential Activity vs. Stereoisomers and Analogs


Calcium Channel Binding Affinity: (+)-Emopamil vs. (-)-Enantiomer and Verapamil Analogs

(+)-Emopamil exhibits negligible calcium channel antagonism relative to its (-)-enantiomer and structurally related phenylalkylamines. In isolated perfused rat brain models, (+)-emopamil at concentrations of 1 and 10 µmol/L failed to restore postischemic high-energy phosphate levels, whereas the (-)-enantiomer and racemic mixture were fully effective at 1 µmol/L [1]. This functional inactivity aligns with receptor binding data showing that (S)-emopamil (the pharmacologically active enantiomer) has a Ki of 38 nmol/L at the verapamil binding site, comparable to verapamil (Ki = 49 nmol/L) and gallopamil (Ki = 27 nmol/L) [2].

Calcium channel blockade Phenylalkylamine Stereoselectivity Binding affinity

Serotonin S2 Receptor Affinity: (+)-Emopamil vs. (-)-Enantiomer and Verapamil Analogs

(+)-Emopamil has substantially lower affinity for the serotonin S2 (5-HT2) receptor compared to its (S)-enantiomer and structurally related calcium channel blockers. In receptor binding studies using rat cerebrocortical membranes, (S)-emopamil exhibited a Ki of 4.4 nmol/L for 3H-ketanserin displacement, which is approximately 40-fold and 55-fold more potent than verapamil (Ki = 177 nmol/L) and gallopamil (Ki = 242 nmol/L), respectively [1]. Critically, this high-affinity binding is stereoselective: (S)-emopamil's Ki of 4.4 nmol/L is more than an order of magnitude lower than that of its (R)-enantiomer (Ki = 58 nmol/L) [1].

Serotonin S2 receptor 5-HT2A receptor Stereoselectivity Binding affinity

Brain Uptake and Blood-Brain Barrier Permeability: (+)-Emopamil vs. Verapamil and Gallopamil

(+)-Emopamil (as the (R)-enantiomer) demonstrates significantly higher baseline brain uptake compared to the established P-glycoprotein substrate verapamil. In small animal PET imaging studies, the baseline brain area-under-the-curve (AUC, 0–60 minutes) for (R)-[11C]emopamil was 2-fold higher than that of (R)-[11C]verapamil [1]. This observation is consistent with earlier cerebral availability studies showing that (S)-emopamil achieves a brain uptake index of 110.3% relative to tritiated water, substantially exceeding gallopamil (45.3%) and verapamil (40.6%) [2].

Blood-brain barrier permeability Brain uptake index Cerebral availability Phenylalkylamine

P-Glycoprotein Substrate Properties: (+)-Emopamil vs. (-)-Emopamil

(+)-Emopamil (as the (R)-enantiomer) displays significantly greater brain uptake than its (S)-enantiomer in mouse models. Following intravenous administration of [11C]-labeled enantiomers, (R)-[11C]emopamil showed significantly higher brain radioactivity than (S)-[11C]emopamil [1]. This stereoselective brain penetration is not attributable to differential brain metabolism, as >88% of radioactivity in the brain remained as intact parent compound at 15 minutes post-injection for both enantiomers [1]. However, plasma levels of unchanged (S)-[11C]emopamil were significantly lower than (R)-[11C]emopamil, suggesting enantiomer-specific peripheral metabolism or clearance mechanisms [1].

P-glycoprotein Blood-brain barrier Efflux transporter PET imaging

Multi-Drug Resistance (MDR) Reversal Potency: Emopamil vs. Verapamil Analogs

Emopamil partially reverses multi-drug resistance (MDR) in human KB cell lines, but its potency is lower than certain verapamil analogs. In a comparative study of structural analogs, D595 and D792 completely reversed resistance to colchicine and adriamycin with higher potency than verapamil, whereas devapamil, gallopamil, emopamil, and D528 only partially reversed MDR [1]. Importantly, no differences in MDR-reversing potency were observed between (R)-isomers, (L)-isomers, and racemic forms for both verapamil and emopamil [1]. This indicates that while emopamil possesses MDR-modulating activity, its efficacy is inferior to optimized analogs like D595 and D792.

Multi-drug resistance P-glycoprotein Chemosensitization Verapamil analogs

Neuroprotective Efficacy in Global Cerebral Ischemia: (+)-Emopamil vs. (S)-Emopamil

While direct comparative data for (+)-emopamil in cerebral ischemia models are limited, the stereoselectivity of neuroprotection can be inferred from studies with the active (S)-enantiomer. In a rat model of global brain ischemia, pretreatment with (S)-emopamil (20 mg/kg i.p.) resulted in significantly higher numbers of normal hippocampal CA1 pyramidal neurons compared to untreated ischemic controls: 82 ± 13 vs. 34 ± 9 in the medial CA1 subsector (p<0.05), representing a 2.4-fold increase in neuronal survival [1]. (S)-Emopamil also decreased ischemic changes in the cerebral cortex by semiquantitative grading [1]. Notably, no significant neuroprotective effect was observed when (S)-emopamil treatment was initiated 30 minutes after the ischemic insult [1].

Cerebral ischemia Neuroprotection Stroke model Stereoselectivity

Optimal Research and Industrial Applications for (+)-Emopamil (CAS 101238-50-0) Based on Quantitative Differentiation Evidence


Stereoselective Control in Calcium Channel and Serotonin Receptor Pharmacology Studies

(+)-Emopamil serves as the definitive inactive enantiomer control for studies investigating the calcium channel blocking or serotonin S2 receptor antagonism of phenylalkylamines. Its 13.2-fold lower serotonin S2 receptor affinity (Ki = 58 nmol/L) compared to (S)-emopamil (Ki = 4.4 nmol/L) and its complete inability to restore postischemic energy metabolism at concentrations up to 10 µmol/L provide a clear baseline for distinguishing stereospecific pharmacological effects from non-specific actions [1] [2]. Researchers should procure (+)-emopamil whenever validating the stereochemical dependence of observed in vitro or in vivo responses to emopamil or related verapamil analogs.

P-Glycoprotein Tracer Development and Blood-Brain Barrier Imaging

As the (R)-enantiomer, (+)-emopamil is the preferred starting material for developing 11C-labeled PET tracers to image P-glycoprotein (P-gp) function at the blood-brain barrier. Its 2-fold higher baseline brain AUC compared to (R)-[11C]verapamil enables more sensitive detection of enhanced P-gp function and provides greater dynamic range for assessing P-gp inhibition [1]. Additionally, its significantly higher brain uptake relative to the (S)-enantiomer establishes (R)-emopamil as the optimal stereoisomer for achieving maximum brain signal in imaging applications [1].

Negative Control for Neuroprotection Studies in Cerebral Ischemia Models

Given the well-documented stereoselectivity of neuroprotective effects observed with (S)-emopamil—including a 2.4-fold increase in hippocampal CA1 neuronal survival following global ischemia [1]—and the complete inactivity of (+)-emopamil in related functional assays, (+)-emopamil is ideally suited as a stereochemical negative control in cerebral ischemia research. Its use allows investigators to confirm that observed neuroprotection is mechanism-based rather than an artifact of non-specific cellular effects.

Reference Compound for Multi-Drug Resistance (MDR) Reversal Assays

In studies of P-glycoprotein-mediated multi-drug resistance, emopamil (including its (+)-enantiomer) provides a useful reference point for partial MDR reversal activity. Its lack of stereoselectivity in MDR modulation—with equivalent potency observed between enantiomers [1]—contrasts sharply with its stereoselective calcium channel activity, making it a valuable tool for dissociating P-gp inhibitory effects from calcium channel blockade. Emopamil can serve as a benchmark compound when screening novel chemosensitizers, particularly those where separation of cardiodepressant calcium antagonism from P-gp modulation is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Emopamil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.